molecular formula C16H21FN2O3S B2927597 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide CAS No. 1235284-23-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide

Cat. No.: B2927597
CAS No.: 1235284-23-7
M. Wt: 340.41
InChI Key: FVFLELWWDAUJEY-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic compound characterized by a piperidine core modified at the 1-position with a cyclopropylsulfonyl group and a methylene-linked 3-fluorobenzamide moiety at the 4-position. This structure combines electron-withdrawing (fluorine, sulfonyl) and lipophilic (cyclopropyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFLELWWDAUJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a fluorobenzamide moiety. Its molecular weight is approximately 391.4 g/mol, and it exhibits specific physicochemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of taxanes .
  • Antiviral Properties : Some derivatives have demonstrated efficacy against Hepatitis C virus by inhibiting NS5B polymerase activity .
  • Antibacterial Effects : Certain analogs have been evaluated for their antibacterial properties, showing promising results against various bacterial strains .

Antitumor Activity

A study highlighted the synthesis of several piperidine derivatives, including those with cyclopropylsulfonyl substitutions. These compounds were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against human cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A5.2A549 (Lung Cancer)
Compound B3.8HeLa (Cervical Cancer)
This compound4.5MCF7 (Breast Cancer)

Antiviral Activity

In another study focusing on antiviral properties, this compound was assessed for its inhibitory effects on Hepatitis C virus replication. The compound demonstrated a dose-dependent reduction in viral load in infected cell cultures.

Concentration (µM)Viral Load Reduction (%)
0.120
150
1085

Antibacterial Activity

The antibacterial evaluation revealed that the compound showed activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16

The proposed mechanism of action for this compound includes:

  • Microtubule Stabilization : Similar to epothilones, the compound may stabilize microtubules, preventing their depolymerization and leading to mitotic arrest in cancer cells .
  • Enzyme Inhibition : The sulfonamide group could interact with viral polymerases or bacterial enzymes, inhibiting their function and reducing pathogen viability .

Comparison with Similar Compounds

Structural Differentiation and Functional Implications

  • Piperidine Substituents: The cyclopropylsulfonyl group in the target compound contrasts with phenethyl (e.g., fentanyl analogs ) or trifluoromethylbiphenyl (e.g., Goxalapladib ). The methylene bridge linking benzamide to piperidine is distinct from the direct amide linkage in fentanyl derivatives, which may alter conformational flexibility and receptor binding .
  • Fluorobenzamide Moieties :

    • The 3-fluoro substitution aligns with agrochemical triazole thiones () but differs from 2-fluoro or multi-fluorinated analogs (e.g., Goxalapladib’s 2,3-difluorophenethyl ). Fluorine’s electron-withdrawing effects can modulate electronic properties and binding affinity.

Pharmacological and Therapeutic Insights

  • Fentanyl Analogs : Piperidine-based opioids like 2'-fluoroortho-fluorofentanyl prioritize lipophilic substituents (e.g., phenethyl) for blood-brain barrier penetration, whereas the target compound’s sulfonyl group may limit CNS activity, redirecting it toward peripheral targets .

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